molecular formula C8H16O2 B6221138 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol CAS No. 1131296-07-5

2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol

Cat. No.: B6221138
CAS No.: 1131296-07-5
M. Wt: 144.21 g/mol
InChI Key: GQLITZGTZZAYKN-UHFFFAOYSA-N
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Description

2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxymethyl group and an ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol typically involves the reaction of cyclopentylmethanol with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form cyclopentylmethanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid or cyclopentylmethanal.

    Reduction: Cyclopentylmethanol derivatives.

    Substitution: Cyclopentylmethyl halides or amines.

Scientific Research Applications

2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups in the compound can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylmethanol: Similar structure but lacks the ethan-1-ol chain.

    Cyclopentanol: Contains a hydroxyl group directly attached to the cyclopentane ring.

    2-(hydroxymethyl)cyclopentanol: Similar structure but with different substitution patterns.

Uniqueness

2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol is unique due to its combination of a cyclopentane ring with both hydroxymethyl and ethan-1-ol substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol involves the conversion of a cyclopentene derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cyclopentene", "Formaldehyde", "Ethylene oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cyclopentene is reacted with formaldehyde in the presence of hydrochloric acid to form 2-(hydroxymethyl)cyclopentanone.", "2-(Hydroxymethyl)cyclopentanone is then reacted with ethylene oxide in the presence of sodium hydroxide to form 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol.", "The final step involves the reduction of the alcohol using sodium borohydride in methanol and water to yield the desired compound, 2-[1-(hydroxymethyl)cyclopentyl]ethan-1-ol." ] }

CAS No.

1131296-07-5

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclopentyl]ethanol

InChI

InChI=1S/C8H16O2/c9-6-5-8(7-10)3-1-2-4-8/h9-10H,1-7H2

InChI Key

GQLITZGTZZAYKN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCO)CO

Purity

95

Origin of Product

United States

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